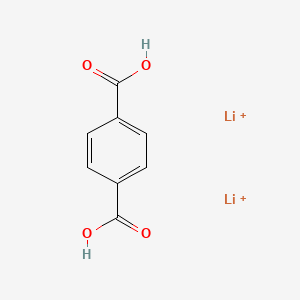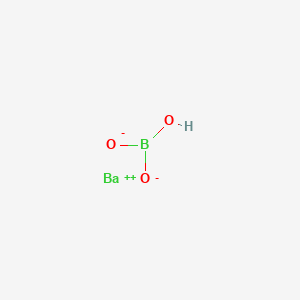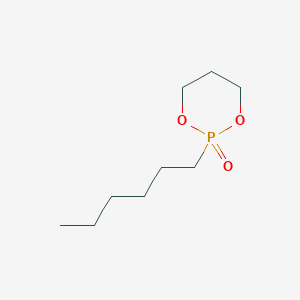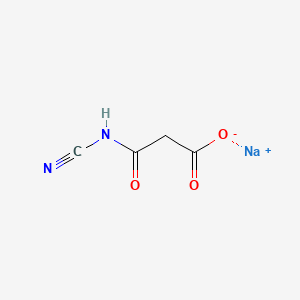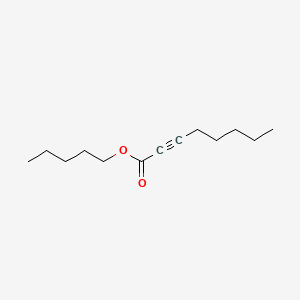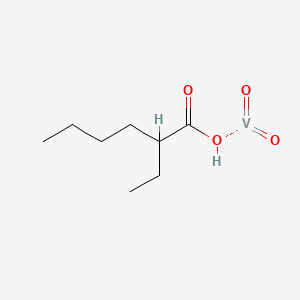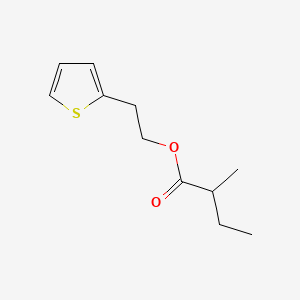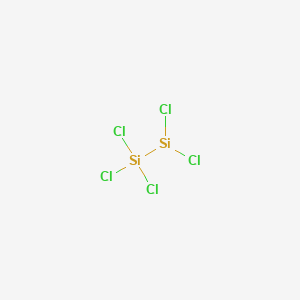
2,5-Bis(1-phenylethyl)-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,5-bis(1-phenylethyl)-p-xylene involves the alkylation of p-xylene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar alkylation processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,5-bis(1-phenylethyl)-p-xylene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with various electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Electrophiles: Halogens, nitro groups.
Major products formed from these reactions include carboxylic acids, reduced hydrocarbons, and substituted aromatic compounds .
Scientific Research Applications
2,5-bis(1-phenylethyl)-p-xylene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-bis(1-phenylethyl)-p-xylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
2,5-bis(1-phenylethyl)-p-xylene can be compared with other similar compounds such as:
- 2,5-bis(1-phenylethyl)-m-xylene
- 2,5-bis(1-phenylethyl)-o-xylene
- 2,5-bis(1-phenylethyl)-toluene
These compounds share similar structural features but differ in the position of the phenylethyl groups or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Properties
CAS No. |
84255-47-0 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,4-dimethyl-2,5-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-17-15-24(20(4)22-13-9-6-10-14-22)18(2)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3 |
InChI Key |
GWMNFJKPPXCNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



